![molecular formula C13H15NO7 B14485642 N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid CAS No. 64846-83-9](/img/structure/B14485642.png)
N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of a carboxymethyl group and a 2-hydroxyphenylmethyl group attached to the L-aspartic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid typically involves the reaction of L-aspartic acid with appropriate reagents to introduce the carboxymethyl and 2-hydroxyphenylmethyl groups. One common method involves the use of chloroacetic acid to introduce the carboxymethyl group, followed by the reaction with 2-hydroxybenzyl chloride to attach the 2-hydroxyphenylmethyl group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Carboxymethyl)-L-aspartic acid: Lacks the 2-hydroxyphenylmethyl group.
N-[(2-Hydroxyphenyl)methyl]-L-aspartic acid: Lacks the carboxymethyl group.
N-(Carboxymethyl)-N-[(4-hydroxyphenyl)methyl]-L-aspartic acid: Similar structure but with a hydroxyl group at the 4-position of the phenyl ring.
Propriétés
Numéro CAS |
64846-83-9 |
|---|---|
Formule moléculaire |
C13H15NO7 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
(2S)-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H15NO7/c15-10-4-2-1-3-8(10)6-14(7-12(18)19)9(13(20)21)5-11(16)17/h1-4,9,15H,5-7H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1 |
Clé InChI |
WZXNJYSZVCDDSM-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CN(CC(=O)O)[C@@H](CC(=O)O)C(=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)CN(CC(=O)O)C(CC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


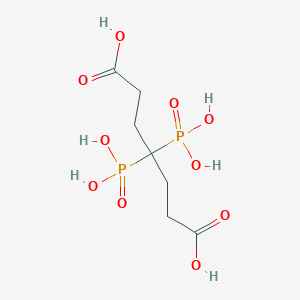

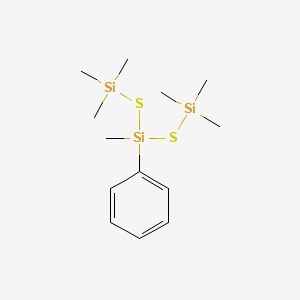
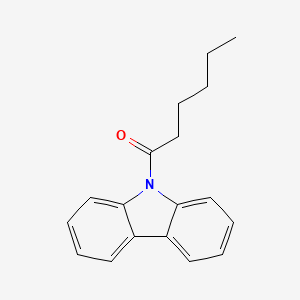
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
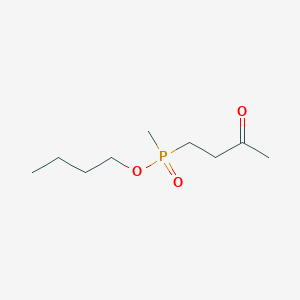


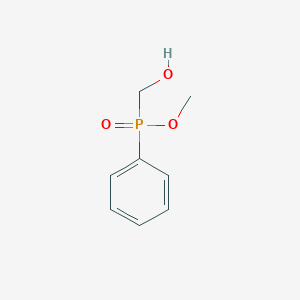
![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
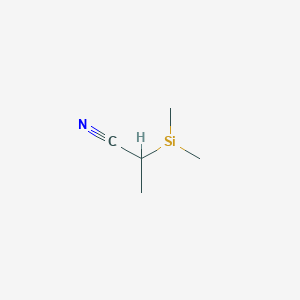
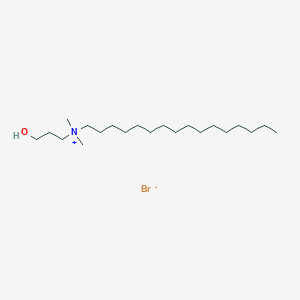
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
